N-(2-fluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide
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Overview
Description
WAY-119983-A is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-119983-A involves a series of chemical reactions that require precise conditions. The preparation typically starts with the selection of appropriate starting materials, followed by a sequence of reactions including condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of WAY-119983-A is scaled up using optimized synthetic routes. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters. Advanced techniques such as supercritical fluid crystallization may be employed to enhance the efficiency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
WAY-119983-A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of WAY-119983-A include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from the reactions of WAY-119983-A depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.
Scientific Research Applications
WAY-119983-A has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: WAY-119983-A is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: WAY-119983-A is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of WAY-119983-A involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
WAY-119983-A can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups. The comparison can be based on various parameters, such as:
Chemical Structure: The arrangement of atoms and bonds in the molecule.
Reactivity: The types of reactions the compound undergoes and the conditions required.
Applications: The specific uses of the compound in different fields.
Some similar compounds to WAY-119983-A include WAY-151693 and other sulfanilides, which share structural similarities but may differ in their specific interactions and applications .
Properties
Molecular Formula |
C22H26FN3O |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C22H26FN3O/c23-20-10-4-5-11-21(20)24-22(27)12-14-26-17-15-25(16-18-26)13-6-9-19-7-2-1-3-8-19/h1-11H,12-18H2,(H,24,27) |
InChI Key |
LEUDQUINAHKKPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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